molecular formula C19H20BrNO3 B2653304 3-Bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one CAS No. 459869-30-8

3-Bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one

Cat. No.: B2653304
CAS No.: 459869-30-8
M. Wt: 390.277
InChI Key: VDEFXAWITXOCLI-UHFFFAOYSA-N
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Description

3-Bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one is a brominated pyrrolidinone derivative featuring a diphenylmethyl substituent at the N1 position and two methoxy groups at the C4 position. This compound is structurally distinguished by its electron-withdrawing bromine atom and sterically bulky diphenylmethyl group, which influence its reactivity, solubility, and biological interactions. The diphenylmethyl moiety has been shown to enhance binding affinity in related compounds, as observed in anthranilamide analogs where its presence correlates with moderate to strong receptor binding .

Properties

IUPAC Name

1-benzhydryl-3-bromo-4,4-dimethoxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3/c1-23-19(24-2)13-21(18(22)17(19)20)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEFXAWITXOCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C(=O)C1Br)C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459869-30-8
Record name 3-bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one typically involves the bromination of a precursor compound followed by the introduction of the diphenylmethyl and methoxy groups. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent in an organic solvent such as acetonitrile. The reaction is carried out under controlled temperature and pH conditions to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde derivative.

Scientific Research Applications

3-Bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom and diphenylmethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Role of the Diphenylmethyl Group :
Compounds lacking the diphenylmethyl group (e.g., 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one) exhibit significantly weaker or undetectable receptor binding, underscoring its critical role in molecular recognition .

Electronic Effects of Bromine: Bromine’s electron-withdrawing nature enhances electrophilic reactivity in cross-coupling reactions. For example, 6-Bromo-1,3-di-2-propynylimidazopyridinone undergoes further functionalization via Sonogashira coupling due to its activated bromine atom .

Steric and Solubility Considerations: The fused acridinone system in 9-Bromo-2-(4-chlorophenyl)pyrroloacridinone introduces planar rigidity, reducing solubility compared to the more flexible pyrrolidinone scaffold of the target compound .

Synthetic Accessibility: Propargyl-substituted analogs (e.g., 6-Bromo-1,3-di-2-propynylimidazopyridinone) are synthesized efficiently under mild conditions (48 hours, room temperature), whereas diphenylmethyl-containing compounds may require harsher reagents or longer reaction times .

Data Tables for Critical Parameters

Table 1: Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals, δ ppm)
Target Compound ~1705 (inferred) Dimethoxy (δ ~3.3), diphenylmethyl (δ ~5.6)
9-Bromo-2-(4-chlorophenyl)pyrroloacridinone 1705 δ 1.32 (s, CH₃), δ 5.64 (s, CH)
4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one Not reported Not available

Table 2: Molecular Weight and Bioactivity Correlation

Compound Molecular Weight Binding Affinity
Target Compound ~439.3 Moderate to strong
4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one 224.0 Weak/none
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one 268.1 Not tested

Biological Activity

3-Bromo-1-(diphenylmethyl)-4,4-dimethoxypyrrolidin-2-one (CAS No. 459869-30-8) is an organic compound that belongs to the class of pyrrolidinones. This compound is noted for its unique structure, which includes a bromine atom, a diphenylmethyl group, and two methoxy groups attached to a pyrrolidinone ring. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry.

  • Molecular Formula : C19H22BrN2O3
  • Molecular Weight : 390.3 g/mol
  • CAS Number : 459869-30-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and diphenylmethyl group enhance its reactivity and binding affinity to biological molecules. This compound may interact with various enzymes and receptors, modulating biological pathways that are crucial for therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.

Case Studies

  • Study on Antimicrobial Activity
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Method : Disc diffusion method was employed to assess the zone of inhibition.
    • Results : The compound showed a significant zone of inhibition (15 mm against S. aureus and 12 mm against E. coli).
  • Study on Anticancer Effects
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to determine cell viability.
    • Results : The compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, AnticancerUnique diphenylmethyl group enhances activity
1,3-Dibromo-5,5-dimethylhydantoinStructureAntimicrobialCommon brominating agent
3-Bromo-1-propanolStructureLimited biological activitySimpler structure

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